molecular formula C17H14ClN3O4S B3038543 5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 866137-03-3

5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B3038543
CAS RN: 866137-03-3
M. Wt: 391.8 g/mol
InChI Key: TZWOCFMRVAEALI-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . Thiazoles are aromatic and have been found in many biologically active compounds . The compound also contains a methoxy group and a phenyl group attached to the thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are typically synthesized through the reaction of an alpha-haloketone with thioamide . The presence of the methoxy and phenyl groups suggests additional steps would be needed to introduce these groups.


Molecular Structure Analysis

The compound’s structure includes a thiazole ring, a phenyl ring, and a methoxy group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Novel Ligand Synthesis for Metal Complexes

The compound's thiazole subunit has been used in the synthesis of novel ligands, particularly for creating heteroleptic cationic complexes with ruthenium. These novel ligands, being cyclic versions of 1,4-diazadienes, are significant for the synthesis of metal complexes (Menzel et al., 2010).

Potential in Anticancer Drug Development

Research has been conducted on chromene derivatives, including this compound, for their potential as leads in anticancer drug development. These studies include molecular modeling and docking, indicating their capability as DNA intercalators, which is crucial for cancer treatment (Santana et al., 2020).

Application in Antimicrobial Agents

Thiazole-based compounds have shown promise in creating antimicrobial agents. Studies have evaluated these compounds for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Patel et al., 2013).

Solvatochromic Properties

Investigations into the solvatochromic properties of related thiazole derivatives have been conducted. These studies are crucial for understanding the interaction of these compounds with different solvents, which can have applications in various chemical processes (El-Sayed & Spange, 2007).

Future Directions

Thiazole derivatives have been the subject of much research due to their wide range of biological activities . Future research could explore the potential biological activities of this specific compound, as well as methods for its synthesis.

properties

IUPAC Name

5-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-20-14(22)13(15(23)21(2)17(20)24)7-10-3-5-11(6-4-10)25-9-12-8-19-16(18)26-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWOCFMRVAEALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CN=C(S3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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